molecular formula C14H15FN2O2S B8351691 Methanesulfonamide, N-(4-fluorophenyl)-N-(1-(3-pyridinyl)ethyl)- CAS No. 113267-96-2

Methanesulfonamide, N-(4-fluorophenyl)-N-(1-(3-pyridinyl)ethyl)-

Cat. No.: B8351691
CAS No.: 113267-96-2
M. Wt: 294.35 g/mol
InChI Key: YCUSIGUTUZFAHW-UHFFFAOYSA-N
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Description

Methanesulfonamide, N-(4-fluorophenyl)-N-(1-(3-pyridinyl)ethyl)- is a useful research compound. Its molecular formula is C14H15FN2O2S and its molecular weight is 294.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methanesulfonamide, N-(4-fluorophenyl)-N-(1-(3-pyridinyl)ethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methanesulfonamide, N-(4-fluorophenyl)-N-(1-(3-pyridinyl)ethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

113267-96-2

Molecular Formula

C14H15FN2O2S

Molecular Weight

294.35 g/mol

IUPAC Name

N-(4-fluorophenyl)-N-(1-pyridin-3-ylethyl)methanesulfonamide

InChI

InChI=1S/C14H15FN2O2S/c1-11(12-4-3-9-16-10-12)17(20(2,18)19)14-7-5-13(15)6-8-14/h3-11H,1-2H3

InChI Key

YCUSIGUTUZFAHW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=CC=C1)N(C2=CC=C(C=C2)F)S(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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CC(Nc1ccc(F)cc1)c1cccnc1
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Synthesis routes and methods II

Procedure details

A 10.8 g. portion of 3-[1-(4-fluorophenylamino)ethyl]pyridine was dissolved in 50 ml. of dichloromethane and 10.4 g. of potassium carbonate was added, followed by 5.9 ml. of methanesulfonyl chloride. The mixture was stirred for two days at ambient temperature, 1.8 ml. more methanesulfonyl chloride was added, and the mixture was then stirred under gentle reflux for four days. It was then cooled, extracted twice with water, dried and concentrated to an oil. The oil was dissolved in dichloromethane and chromatographed on silica gel, eluting with dichloromethane, then with chloroform, and finally with chloroform:acetone to obtain 10.7 g. of oily product. It crystallized upon seeding, m.p. 82°-85°.
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